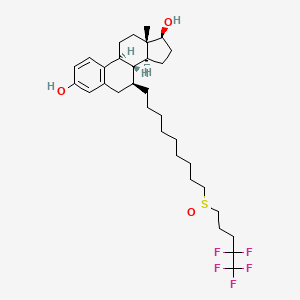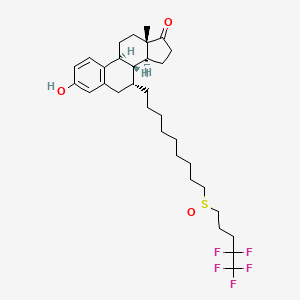
Closantel Impurity F
Vue d'ensemble
Description
Closantel Impurity F, also known as N-[5-chloro-4-(4-chlorobenzoyl)-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide, is an impurity of Closantel . Closantel is a broad-spectrum anthelmintic used against nematode infection .
Molecular Structure Analysis
The molecular formula of Closantel Impurity F is C21H13Cl2I2NO3 . The molecular structure can be represented by the SMILES notation:CC1=CC(C(C2=CC=C(Cl)C=C2)=O)=C(Cl)C=C1NC(C3=C(O)C(I)=CC(I)=C3)=O .
Applications De Recherche Scientifique
Persistence and Migration in Dairy Products
A study by Power et al. (2013) explored the persistence of closantel residues in bovine milk and their migration into dairy products. Residues of closantel, used to treat liver fluke in cattle, were found in milk and various dairy products like cheese and butter, indicating the substance's ability to penetrate animal-based food products.
Concentration in Dairy Goats and Products
Similarly, Iezzi et al. (2014) researched closantel's concentration profiles in dairy goats' plasma and milk. They noted that closantel's residual concentrations in cheese and ricotta were higher than in milk, raising concerns about its presence in dairy products.
Pharmacology and Resistance in Parasites
The pharmacology of closantel and the resistance developed by parasites like Haemonchus contortus was studied by Rothwell & Sangster (1997). They found that closantel-resistant parasites had lower drug accumulation, which could contribute to the development of resistance.
Efficacy in Treating Parasitic Infections
Research on closantel's efficacy against Fascioloides magna in sheep was conducted by Stromberg et al. (1985). They found that oral and intramuscular administration of closantel was effective in reducing parasite burdens.
Analytical Techniques
The development of analytical techniques for closantel determination was presented by Saleh et al. (2021) and Brycht et al. (2016). They explored methods like high-performance liquid chromatography and square-wave adsorptive stripping voltammetry for quantitative determination of closantel.
Impact on Liver Fluke Treatment
Charlier et al. (2012) assessed the impact of closantel treatment on milk production in dairy herds exposed to Fasciola hepatica, highlighting its role in managing parasite infections in livestock.
Safety And Hazards
Propriétés
IUPAC Name |
N-[5-chloro-4-(4-chlorobenzoyl)-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2I2NO3/c1-10-6-14(19(27)11-2-4-12(22)5-3-11)16(23)9-18(10)26-21(29)15-7-13(24)8-17(25)20(15)28/h2-9,28H,1H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQDZIVQNQACIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)Cl)C(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2I2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Closantel Impurity F | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



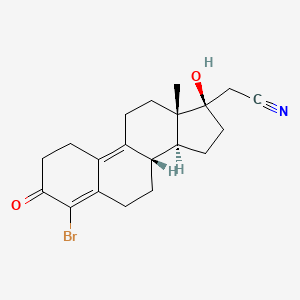

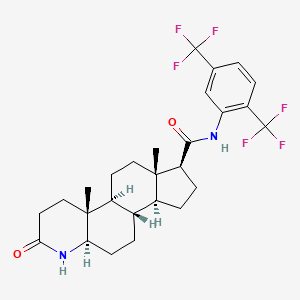
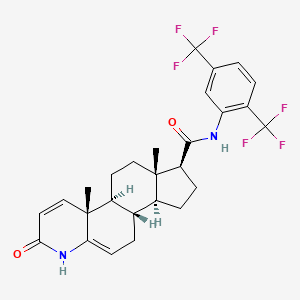
![2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-methylphenyl 2-methylpropanoate](/img/structure/B601958.png)
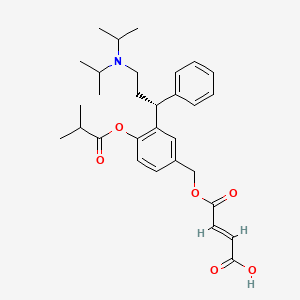
![2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-{[(2-methylpropanoyl)oxy]methyl}phenyl 2-methylpropanoate](/img/structure/B601966.png)
